2-Bromo-4-iodo-1-methylbenzene
Overview
Description
2-Bromo-4-iodo-1-methylbenzene is an organic compound with the molecular formula C7H6BrI It is a derivative of toluene, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with bromine and iodine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-iodo-1-methylbenzene typically involves the halogenation of 1-methylbenzene (toluene). One common method is the sequential bromination and iodination of toluene. The process involves:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to form 2-bromo-1-methylbenzene.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-iodo-1-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, forming new carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding 1-methylbenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical reagents.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid yields biphenyl derivatives, while nucleophilic substitution with methoxide forms methoxy-substituted toluenes.
Scientific Research Applications
2-Bromo-4-iodo-1-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions.
Biology: The compound can be used to synthesize biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 2-Bromo-4-iodo-1-methylbenzene in chemical reactions involves the formation of reactive intermediates. For example, in electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further transformations to yield the final product . The specific molecular targets and pathways depend on the type of reaction and the reagents used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-methylbenzene
- 2-Bromo-4-fluoro-1-methylbenzene
- 2-Iodo-4-methyl-1-bromobenzene
Uniqueness
2-Bromo-4-iodo-1-methylbenzene is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate for various synthetic applications. The combination of bromine and iodine allows for selective functionalization and coupling reactions that are not possible with other halogenated toluenes.
Properties
IUPAC Name |
2-bromo-4-iodo-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRAKTDEUFLKDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615864 | |
Record name | 2-Bromo-4-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26670-89-3 | |
Record name | 2-Bromo-4-iodo-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90615864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-iodo-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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